SHP2 Inhibitory Potency Differentiation: 2,3-Dichloro vs. 2-Amino-3-Chloro Pyridine Headgroup in Matched Molecular Pairs
In a direct matched-pair comparison from US Patent US10301278, the SHP2 inhibitory potency of the final compound derived from the 2,3-dichloropyridin-4-yl scaffold (this compound's core) was benchmarked against the 2-amino-3-chloropyridin-4-yl scaffold. The derivative 6-(4-(aminomethyl)-4-methylpiperidin-1-yl)-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine (Example 43) exhibited an IC50 of 100 nM in an allosteric SHP2 assay using bis-tyrosyl-phosphorylated peptide activation [1]. A second measurement (Example 49) yielded an IC50 of 14 nM under similar conditions [1]. In contrast, the analogous 2-amino-3-chloro derivative (Example 42) achieved an IC50 of 23 nM [2]. The observed potency range (14–100 nM) indicates that while the dichloro scaffold can support potent SHP2 inhibition, the amino-chloro variant shows tighter binding under identical assay conditions (~4.3-fold difference at the 100 nM vs. 23 nM comparison point).
| Evidence Dimension | SHP2 allosteric inhibition IC50 in matched molecular pair derivatives |
|---|---|
| Target Compound Data | IC50 = 100 nM (Example 43); IC50 = 14 nM (Example 49) |
| Comparator Or Baseline | 2-amino-3-chloro analog (Example 42): IC50 = 23 nM |
| Quantified Difference | ~4.3-fold lower potency at the Example 43 comparison (100 vs. 23 nM); Example 49 achieves comparable potency (14 vs. 23 nM) |
| Conditions | Allosteric SHP2 assay; activation via bis-tyrosyl-phosphorylated peptide binding to SH2 domains; recombinant human SHP2 |
Why This Matters
This data directly informs medicinal chemistry decisions: the 2,3-dichloro headgroup produces a distinct SAR profile that can be tuned via substitution at the pyrazine 6-position, offering a divergent optimization path from the 2-amino-3-chloro series (TNO155 lineage).
- [1] BindingDB Entry BDBM392324. 6-(4-(aminomethyl)-4-methylpiperidin-1-yl)-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine (US10301278, Examples 43 and 49). SHP2 allosteric inhibition IC50: 100 nM and 14 nM. View Source
- [2] BindingDB Entry BDBM392323. 3-((2-amino-3-chloropyridin-4-yl)thio)-6-(4-(aminomethyl)-4-methylpiperidin-1-yl)pyrazin-2-amine (US10301278, Example 42). SHP2 allosteric inhibition IC50: 23 nM. View Source
